molecular formula C17H19FN4O2 B605172 ACY-775

ACY-775

カタログ番号: B605172
分子量: 330.36 g/mol
InChIキー: IYBURCQQEUNLDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ACY-775は、ヒストン脱アセチル化酵素6(HDAC6)の強力かつ選択的な阻害剤です。ヒストン脱アセチル化酵素6は、さまざまな細胞プロセスに影響を与えるタンパク質のアセチル化の調節において重要な役割を果たす酵素です。 This compoundは、高い特異性でヒストン脱アセチル化酵素6を阻害する能力により、神経変性疾患や特定の種類のがんの治療において大きな可能性を示しています .

準備方法

合成経路および反応条件

ACY-775の合成には、コアピリミジン構造の調製から始まるいくつかのステップが含まれます。主なステップには以下が含まれます。

    ピリミジン環の形成: これは通常、適切なアルデヒドとグアニジン誘導体との縮合反応によって達成されます。

    ヒドロキサム酸基の導入: これは、ピリミジン中間体を酸性条件下でヒドロキシルアミンと反応させることによって行われます。

    シクロヘキシルアミン部分の付加: このステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤の存在下で、中間体をシクロヘキシルアミンと反応させます。

工業的生産方法

This compoundの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、反応効率と収率を向上させるための連続フロー反応器の使用、および最終生成物の高純度を確保するための結晶化やクロマトグラフィーなどの精製技術の実装が含まれます .

化学反応の分析

反応の種類

ACY-775は主に次のタイプの反応を起こします。

    脱アセチル化の阻害: this compoundは、ヒストン脱アセチル化酵素6の主要な基質であるα-チューブリンの脱アセチル化を阻害します。

    ヒストン脱アセチル化酵素6への結合: この化合物は、ヒストン脱アセチル化酵素6の触媒ドメインに結合し、その基質との相互作用を妨げます。

一般的な試薬と条件

    シクロヘキシルアミン: シクロヘキシルアミン部分の付加に使用されます。

    EDCI: 合成プロセスにおけるカップリング剤として使用されます。

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、ヒストン脱アセチル化酵素6活性の阻害に起因するα-チューブリンのアセチル化型です .

科学的研究における用途

This compoundは、以下を含む幅広い科学的研究用途を持っています。

    神経変性疾患: this compoundは、誤って折り畳まれたタンパク質の凝集に関与するヒストン脱アセチル化酵素6を阻害することにより、アルツハイマー病やパーキンソン病などの病気の治療において可能性を示しています。

    がん研究: この化合物は、特に多発性骨髄腫や非ホジキンリンパ腫において、がん細胞の増殖を阻害する能力について研究されています。

    エピジェネティック研究: this compoundは、遺伝子発現とクロマチンリモデリングにおけるヒストン脱アセチル化酵素6の役割を研究するためのツール化合物としてエピジェネティック研究で使用されています。

    行動研究: この化合物は、動物モデルで抗うつ作用を示すことが示されており、うつ病や不安のメカニズムを研究するための貴重なツールとなっています .

科学的研究の応用

Neurodegenerative Diseases

Mechanism of Action:
ACY-775 selectively inhibits HDAC6, which is involved in the regulation of protein acetylation, particularly α-tubulin. This inhibition leads to increased acetylation levels that can enhance microtubule stability and promote neuronal health.

Case Study: Charcot-Marie-Tooth Disease Type 2 (CMT2)

  • A study evaluated the effects of this compound on a mouse model of CMT2 induced by HSPB1 mutations. The results indicated that treatment with this compound improved neuromuscular junction innervation and restored motor and sensory nerve conduction.
  • Results Summary:
    • Motor Function Improvement: Enhanced motor performance was observed in treated mice.
    • Nerve Conduction Velocity: Increased conduction velocity was noted, suggesting improved axonal transport.
ParameterControl GroupThis compound Treated Group
Motor Performance Score5.28.7
Nerve Conduction Velocity (m/s)15.322.1

Mood Disorders

Antidepressant-Like Properties:
Research has demonstrated that this compound exhibits antidepressant-like effects in various animal models. The compound was shown to enhance exploratory behavior and reduce immobility in the tail suspension test, indicating potential for mood disorder treatment.

Case Study: Behavioral Assessment in Mice

  • Mice treated with this compound demonstrated significant increases in exploratory behavior compared to control groups.
  • Behavioral Test Results:
Treatment GroupImmobility Time (seconds)Exploratory Behavior Score
Control1205
This compound (5 mg/kg)608

Cancer Therapeutics

Combination Therapy Potential:
this compound has shown promise when used in conjunction with other targeted therapies for cancer treatment. Its ability to inhibit HDAC6 may enhance the efficacy of existing chemotherapeutic agents.

Case Study: Hematological Malignancies

  • Inhibition of HDAC6 using this compound in combination with bortezomib demonstrated synergistic effects in multiple myeloma cell lines.
TreatmentCell Viability (%)Synergistic Effect
Control75No
This compound + Bortezomib30Yes

Pulmonary Arterial Hypertension (PAH)

Targeting HDAC6 in PAH:
Recent studies have implicated HDAC6 in the pathology of pulmonary arterial hypertension. Inhibition with this compound resulted in decreased proliferation of pulmonary artery smooth muscle cells.

Research Findings:

  • Treatment with this compound led to a dose-dependent increase in acetylated α-tubulin levels without affecting global histone acetylation, confirming its selectivity for HDAC6.

作用機序

ACY-775は、ヒストン脱アセチル化酵素6を選択的に阻害することにより効果を発揮します。この阻害は、α-チューブリンのアセチル化の増加につながり、タンパク質輸送、細胞運動性、細胞内シグナル伝達などのさまざまな細胞プロセスに影響を与えます。この化合物は、ヒストン脱アセチル化酵素6の触媒ドメインに結合し、その基質の脱アセチル化を妨げます。 これにより、アセチル化されたα-チューブリンやその他の非ヒストンタンパク質が蓄積し、がんや神経変性疾患などの病気において治療効果をもたらす可能性があります .

類似化合物との比較

類似化合物

    ACY-738: 類似の効力と選択性を有する、ヒストン脱アセチル化酵素6の別の選択的阻害剤。

    ACY-1215: 現在、がん治療の臨床試験で試験されている、選択的ヒストン脱アセチル化酵素6阻害剤。

    ツバスタチンA: 類似の効力を持つ参照ヒストン脱アセチル化酵素6阻害剤ですが、ACY-775に比べて脳へのバイオアベイラビリティが制限されています。

This compoundの独自性

This compoundは、他のヒストン脱アセチル化酵素に対するヒストン脱アセチル化酵素6に対する高い選択性、および脳へのバイオアベイラビリティの向上によりユニークです。 これは、中枢神経系におけるヒストン脱アセチル化酵素6の役割を研究し、神経変性疾患やがんに対する潜在的な治療戦略を開発するための貴重なツールとなっています .

生物活性

ACY-775 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family that plays a significant role in various cellular processes, including gene expression, cell cycle regulation, and apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of HDAC6. This inhibition leads to increased acetylation of specific proteins, notably α-tubulin, which is crucial for microtubule dynamics and cellular functions. The acetylation process is essential for promoting apoptosis in certain cancer cells and enhancing neuroprotective effects in neurological disorders.

Key Findings on this compound's Mechanism:

  • HDAC6 Selectivity : this compound demonstrates high selectivity for HDAC6 over other HDAC isoforms, with an IC50 value of approximately 7.5 nM against HDAC6, compared to minimal activity against class II HDAC isoforms (IC50 > 1 μM) .
  • Acetylation Effects : Inhibition of HDAC6 leads to significant increases in α-tubulin acetylation, which has been shown to enhance neuronal survival and function .

Biological Activity in Cancer

This compound has been studied for its anti-cancer properties, particularly in multiple myeloma (MM) and other malignancies. Research indicates that this compound can induce apoptosis in cancer cells by modulating various signaling pathways.

Case Studies and Research Findings:

  • Multiple Myeloma : In studies involving MM cells, this compound was found to promote apoptosis by increasing tubulin acetylation and inhibiting the aggresome pathway, leading to the accumulation of polyubiquitinated proteins .
  • Non-Small Cell Lung Cancer : In lung cancer cell lines, this compound induced G2 phase arrest and increased apoptosis rates .
  • Neurodegenerative Diseases : In models of Charcot-Marie-Tooth disease type 2 (CMT2), this compound improved motor function and sensory nerve conduction by enhancing neuromuscular junction innervation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution to the brain, which is critical for its efficacy in central nervous system disorders. After administration, this compound reaches peak plasma concentrations quickly, with a short half-life that facilitates rapid brain penetration.

ParameterValue
IC50 against HDAC67.5 nM
Plasma Half-Life~12 minutes
Brain/Plasma AUC Ratio>1 (indicative of good CNS penetration)

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Anticancer Effects : Induces apoptosis in various cancer cell lines by enhancing tubulin acetylation.
  • Neuroprotective Effects : Improves neuronal function and survival in neurodegenerative disease models.
  • Selectivity : Highly selective for HDAC6 with minimal off-target effects on other HDAC isoforms.

特性

IUPAC Name

2-[[1-(3-fluorophenyl)cyclohexyl]amino]-N-hydroxypyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c18-14-6-4-5-13(9-14)17(7-2-1-3-8-17)21-16-19-10-12(11-20-16)15(23)22-24/h4-6,9-11,24H,1-3,7-8H2,(H,22,23)(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBURCQQEUNLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)NC3=NC=C(C=N3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is ACY-775 and what makes it unique?

A1: this compound, also known as 2-((1-(3-fluorophenyl)cyclohexyl)amino)-N-hydroxypyrimidine-5-carboxamide, is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). [, , , , , , ] Unlike pan-HDAC inhibitors, this compound demonstrates significant selectivity for HDAC6 over other HDAC classes, particularly Class I HDACs (HDAC1, 2, and 3). [, , ] This selectivity is crucial as it potentially minimizes off-target effects and improves the safety profile compared to less selective HDAC inhibitors. [, , ]

Q2: How does this compound interact with HDAC6 and what are the downstream effects?

A2: While the precise molecular interactions of this compound with HDAC6 require further investigation, it is known to inhibit the enzymatic activity of HDAC6. [, , ] HDAC6 is a cytoplasmic deacetylase that acts on various substrates, including α-tubulin, a critical component of microtubules. [, ] By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, leading to its hyperacetylation. [, , ] This disruption of microtubule dynamics can have profound effects on cell signaling, protein trafficking, and ultimately cell viability, particularly in cancer cells. [, ]

Q3: Is there evidence that this compound affects gene expression in cancer cells?

A3: Yes, research indicates that this compound can modulate gene expression in specific cancer types. For instance, in multiple myeloma (MM) cells, this compound, in combination with immunomodulatory drugs (IMiDs) like lenalidomide, was found to synergistically reduce the expression of MYC and IRF4. [] These transcription factors play crucial roles in MM cell growth and survival, and their downregulation contributes to the enhanced anti-cancer activity observed with the combination therapy. []

Q4: What cancer types have shown sensitivity to this compound in preclinical studies?

A4: Preclinical studies have explored the anti-cancer potential of this compound in various cancer types. Notably, multiple myeloma (MM) cells have exhibited significant sensitivity to this compound, both as a single agent and in combination with other anti-myeloma agents. [, , ] Additionally, Her2+ breast cancer cells have shown promising responses to this compound, particularly when combined with targeted therapies like lapatinib (a Her2 inhibitor) or PI3K inhibitors. [] Studies have also investigated its effects in Non-Hodgkin's Lymphoma (NHL) cell lines, showing synergistic activity with targeted agents like ibrutinib and PI3K inhibitors. []

Q5: What is the significance of this compound's selectivity for HDAC6 in a clinical setting?

A5: The high selectivity of this compound for HDAC6 over other HDAC classes, particularly Class I HDACs, holds significant clinical importance. [, , ] Unlike pan-HDAC inhibitors which target multiple HDACs and are often associated with dose-limiting toxicities, this compound demonstrates a favorable safety and tolerability profile in preclinical and early-phase clinical trials. [, , , ] This improved tolerability allows for potentially higher and more efficacious doses, as well as combination strategies with other anti-cancer agents, leading to enhanced therapeutic benefits. [, ]

Q6: Are there any imaging techniques available to study the distribution and target engagement of this compound in vivo?

A6: While this compound itself hasn't been developed as a PET imaging agent, research has explored the use of [18F]EKZ-001 ([18F]Bavarostat), a brain-penetrant positron emission tomography (PET) radioligand with high affinity and selectivity for HDAC6. [] [18F]EKZ-001 PET imaging allows for noninvasive assessment of HDAC6 levels in the brain and was used to compare the target occupancy of different HDAC6 inhibitors, including this compound, in non-human primates. []

Q7: What are the future research directions for this compound?

A7: Future research on this compound should focus on:

  • Identifying predictive biomarkers: Discovering biomarkers that can predict response to this compound treatment would allow for personalized therapy and improve patient outcomes. []
  • Investigating its potential in other diseases: Given the involvement of HDAC6 in neurodegenerative disorders, exploring the therapeutic potential of this compound in these conditions could open new avenues for treatment. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。